molecular formula C7H16ClNO B1428588 (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride CAS No. 1269756-02-6

(1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride

Cat. No.: B1428588
CAS No.: 1269756-02-6
M. Wt: 165.66 g/mol
InChI Key: KDFIFVOGSYITNL-RGMNGODLSA-N
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Description

(1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt form of (1S)-1-(oxan-4-yl)ethan-1-amine, which is an amine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (1S)-1-(oxan-4-yl)ethan-1-amine.

    Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure the complete conversion of the amine to its hydrochloride form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can also participate in reduction reactions, where the amine group is reduced to form primary amines or other reduced forms.

    Substitution: Substitution reactions involving the amine group can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield primary amines.

Scientific Research Applications

Chemistry:

    Catalysis: (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride can be used as a catalyst or a catalyst precursor in various chemical reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of amine derivatives in biological systems.

Medicine:

    Pharmaceutical Research: It is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

    (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride: A stereoisomer with similar properties but different spatial arrangement.

    (1S)-1-(oxan-4-yl)ethan-1-amine sulfate: A sulfate salt form with different solubility and stability characteristics.

Uniqueness: (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

(1S)-1-(oxan-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFIFVOGSYITNL-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269756-02-6
Record name (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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